molecular formula C10H17NO4 B8555804 2-Ethylhexyl isocyanatocarbonate CAS No. 62724-16-7

2-Ethylhexyl isocyanatocarbonate

Cat. No.: B8555804
CAS No.: 62724-16-7
M. Wt: 215.25 g/mol
InChI Key: ZVKNHRRUOLQYPL-UHFFFAOYSA-N
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Description

2-Ethylhexyl isocyanatocarbonate is a specialized organic compound hypothesized to contain both isocyanate (-NCO) and carbonate (-OCOO-) functional groups attached to a 2-ethylhexyl backbone. Isocyanatocarbonates are typically reactive intermediates used in polymer synthesis, coatings, or adhesives, where the isocyanate group enables crosslinking, and the carbonate moiety contributes to thermal stability or solubility. The 2-ethylhexyl chain likely imparts hydrophobicity and plasticizing effects, similar to related esters like dioctyl phthalate or 2-ethylhexyl acrylate .

Properties

CAS No.

62724-16-7

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-ethylhexyl isocyanato carbonate

InChI

InChI=1S/C10H17NO4/c1-3-5-6-9(4-2)7-14-10(13)15-11-8-12/h9H,3-7H2,1-2H3

InChI Key

ZVKNHRRUOLQYPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)ON=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl isocyanatocarbonate can be synthesized through several methods. One common method involves the reaction of an alcohol with phosgene, followed by the addition of an amine . Another method includes the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant . Additionally, the Curtius rearrangement, which involves the degradation of an acyl azide to an isocyanate and nitrogen gas, is also used .

Industrial Production Methods

The industrial production of isocyanates, including 2-ethylhexyloxycarbonyl isocyanate, predominantly relies on the phosgene process. This method involves the reaction of an amine with phosgene to produce the isocyanate . due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related 2-ethylhexyl derivatives, emphasizing applications, reactivity, and physical properties.

Table 1: Key Properties of 2-Ethylhexyl Derivatives

Compound CAS Number Functional Group(s) Primary Applications Key Properties/Data References
2-Ethylhexyl acrylate 103-11-7 Acrylate ester Polymers (flexibility, adhesion) Formula: C₁₁H₂₀O₂; used in coatings, adhesives
Di-(2-ethylhexyl) adipate 103-23-1 Diester Plasticizer, lubricant Formula: C₂₂H₄₂O₄; low volatility, high stability
2-Ethylhexyl chloroformate N/A Chloroformate Chemical synthesis (acylating agent) High reactivity; AEGL toxicity data available
Bis(2-ethylhexyl) phthalate 117-84-0 Phthalate ester PVC plasticizer Ubiquitous environmental contaminant; regulated
2-Ethylhexyl nitrate N/A Nitrate ester Cetane improver in fuels Increases cetane number from 42.3 to 49.8
Hexamethylene diisocyanate 822-06-0 Diisocyanate Polyurethane production High reactivity; used in foams, elastomers
Bis(2-ethylhexyl) methylphosphonate 60556-68-5 Phosphonate ester Solvent, extractant Formula: C₁₇H₃₇O₃P; used in nuclear fuel processing

Reactivity and Functional Group Analysis

  • Isocyanatocarbonate vs. Diisocyanates (e.g., Hexamethylene diisocyanate) :
    While diisocyanates (e.g., CAS 822-06-0) are critical for polyurethane formation via urethane linkages, isocyanatocarbonates may offer dual reactivity (isocyanate for crosslinking and carbonate for thermal stability). Diisocyanates exhibit higher acute toxicity (AEGL guidelines ), whereas carbonate groups could reduce volatility compared to pure isocyanates.

  • Isocyanatocarbonate vs. Chloroformates (e.g., 2-Ethylhexyl chloroformate): Chloroformates (CAS referenced in ) are highly reactive acylating agents but lack the carbonate group.
  • Isocyanatocarbonate vs. Acrylates (e.g., 2-Ethylhexyl acrylate) :
    Acrylates polymerize via radical mechanisms, whereas isocyanatocarbonates would likely undergo step-growth polymerization. The acrylate’s hydrophobic 2-ethylhexyl chain improves weathering resistance in coatings , a trait shared by isocyanatocarbonates.

Application-Specific Comparison

  • Plasticizers :
    Di-(2-ethylhexyl) adipate (CAS 103-23-1) and bis(2-ethylhexyl) phthalate (CAS 117-84-0) dominate as plasticizers due to ester flexibility and compatibility with polymers. Isocyanatocarbonates could serve as reactive plasticizers, enabling in-situ crosslinking for enhanced durability .

  • Fuel Additives :
    2-Ethylhexyl nitrate (evidence ) improves ignition properties in jet fuels. Isocyanatocarbonates are unlikely to replace nitrates here but might find niche roles in fuel-resistant coatings.

  • Polymer Synthesis: Hexamethylene diisocyanate (CAS 822-06-0) is a staple in polyurethanes. Isocyanatocarbonates could innovate hybrid polymers (e.g., polyurethane-carbonates) with tailored thermomechanical properties .

Notes and Limitations

Data Gaps : Direct references to 2-ethylhexyl isocyanatocarbonate are absent in the provided evidence. Comparisons are extrapolated from analogs.

Formula Discrepancies : Some evidence lists incomplete molecular formulas (e.g., "CHO" for adipate ), which should be verified with authoritative sources like PubChem or CAS databases.

Regulatory Considerations : Bis(2-ethylhexyl) phthalate (DEHP) is restricted due to toxicity ; similar evaluations would be necessary for isocyanatocarbonates.

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